molecular formula C17H27N3O3 B7184804 N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-(3,3,5-trimethylcyclohexyl)acetamide

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No.: B7184804
M. Wt: 321.4 g/mol
InChI Key: YUAAFMOETWNHJH-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-(3,3,5-trimethylcyclohexyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a dioxo functionality, along with a cyclohexyl acetamide moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other research areas.

Properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-(3,3,5-trimethylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-11-6-12(9-17(2,3)8-11)7-14(21)18-13-10-19(4)16(23)20(5)15(13)22/h10-12H,6-9H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAAFMOETWNHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)CC(=O)NC2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-(3,3,5-trimethylcyclohexyl)acetamide typically involves multi-step organic reactions. A common approach includes the following steps:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-ketoesters, the pyrimidine ring is constructed through cyclization reactions.

    Substitution Reactions: Introduction of dimethyl groups at the 1 and 3 positions of the pyrimidine ring using alkylating agents.

    Acylation: The acetamide moiety is introduced via acylation reactions, often using acyl chlorides or anhydrides.

    Cyclohexyl Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl moiety, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the dioxo functionalities, potentially converting them to hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Hydroxylated or ketone derivatives of the cyclohexyl moiety.

    Reduction Products: Hydroxyl derivatives of the dioxo functionalities.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-(3,3,5-trimethylcyclohexyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring and acetamide moiety could play crucial roles in binding to these targets, while the cyclohexyl group may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-2-(3,3,5-trimethylcyclohexyl)acetamide: can be compared with other pyrimidine derivatives and acetamide compounds.

    Examples: 5-fluorouracil, cytosine, thymine, and other pyrimidine-based drugs.

Uniqueness:

  • The combination of a pyrimidine ring with a cyclohexyl acetamide moiety is relatively unique, providing distinct chemical and biological properties.
  • Its structural features may offer advantages in terms of stability, specificity, and versatility in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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